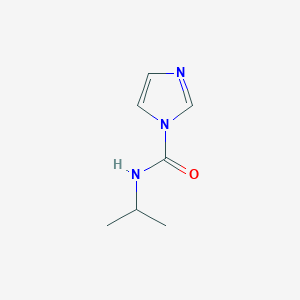

N-Isopropyl-1-imidazolecarboxamide

Description

Contextualizing Imidazolecarboxamides in Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, and imidazolecarboxamides represent a significant family of compounds within this domain. Imidazoles are five-membered aromatic rings containing two nitrogen atoms. researchgate.nettsijournals.com The attachment of a carboxamide group to this ring system gives rise to the imidazolecarboxamide scaffold. These compounds are recognized for their diverse chemical reactivity and have been explored in various synthetic applications. rsc.orgorgsyn.org The synthesis of imidazole (B134444) derivatives can be achieved through several methods, including the Debus, Michael addition, and one-pot synthesis approaches. researchgate.net The versatility of the imidazole ring allows for the creation of a wide array of substituted derivatives with distinct properties. rsc.org

Significance of the Imidazole Moiety in Medicinal Chemistry and Organic Synthesis

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous naturally occurring and synthetic bioactive molecules. researchgate.netnih.gov Its presence is found in essential biological building blocks like the amino acid histidine, purines in DNA, and histamine. rjptonline.orgresearchgate.net The two nitrogen atoms in the imidazole ring can form hydrogen bonds, which can enhance water solubility, a desirable property for potential therapeutic agents. researchgate.netnih.gov This structural feature also allows the imidazole core to interact with a variety of biological targets such as enzymes and receptors. researchgate.netresearchgate.net Consequently, imidazole derivatives have been investigated for a wide range of potential biological activities. nih.govrjptonline.org In organic synthesis, the imidazole ring serves as a versatile building block for constructing more complex molecules. ijsrtjournal.com

Rationale for Investigating N-Isopropyl Substitution in Imidazolecarboxamide Structures

The introduction of an N-isopropyl group to the imidazolecarboxamide structure is a deliberate synthetic modification aimed at influencing the compound's properties. The isopropyl group, a branched alkyl substituent, can impact several key molecular attributes. Its size and shape can introduce steric hindrance, which may affect how the molecule interacts with biological targets. ashp.org Furthermore, the lipophilicity, or fat-solubility, of the molecule can be altered by the addition of the isopropyl group, which can, in turn, influence its ability to cross biological membranes. The electronic properties of the amide nitrogen can also be subtly modified by the electron-donating nature of the isopropyl group. In drug design, such substitutions are strategically employed to fine-tune the characteristics of a lead compound, potentially leading to derivatives with more desirable profiles. nih.govstereoelectronics.org The investigation of N-isopropyl substitution allows researchers to explore these structure-activity relationships systematically.

Chemical and Physical Properties of N-Isopropyl-1-imidazolecarboxamide and Related Compounds

This table presents key physicochemical data for this compound and its parent structures to illustrate the impact of substitution on molecular properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 75472-66-1 | C7H11N3O | 153.18 |

| 1-Isopropyl-1H-imidazole | 84606-45-1 | C6H10N2 | 110.16 |

| 1-Isopropyl-1H-imidazole-5-carboxylic acid | 105293-81-0 | C7H10N2O2 | 154.17 |

Note: Data sourced from publicly available chemical databases. chemicalbook.comnih.govbldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylimidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-6(2)9-7(11)10-4-3-8-5-10/h3-6H,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVHCGBPLHLWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Isopropyl 1 Imidazolecarboxamide and Analogues

Advanced Synthetic Routes to Imidazolecarboxamide Scaffolds

The construction of the imidazolecarboxamide scaffold is a critical step in the synthesis of the target compound. Modern synthetic organic chemistry offers a plethora of methods for the formation of the imidazole (B134444) ring, ranging from classical condensation reactions to more sophisticated transition-metal-catalyzed processes. organic-chemistry.orgrsc.org

The formation of the carbon-nitrogen (C-N) bonds is fundamental to the assembly of the imidazole ring. A variety of synthetic strategies have been employed to achieve this transformation, each with its own set of advantages and limitations.

One common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, in a reaction often referred to as the Debus synthesis. uobasrah.edu.iq This method, while classic, is still utilized for its simplicity and the availability of starting materials. uobasrah.edu.iq More contemporary methods often rely on transition-metal catalysis to facilitate C-N bond formation. For instance, palladium-catalyzed Buchwald-Hartwig amination has proven to be an effective method for the coupling of 2-haloimidazoles with amines to generate 2-aminoimidazole derivatives. researchgate.net Copper-catalyzed reactions have also been extensively explored for the synthesis of N-substituted imidazoles. organic-chemistry.org

Another strategy involves the cyclization of suitably functionalized acyclic precursors. For example, the reaction of α-amino acids with isothiocyanates can lead to the formation of N-substituted cyclic thioureas, which can then be converted to imidazoles. researchgate.net Additionally, the reaction of allenyl sulfonamides with amines has been shown to produce highly substituted imidazoles in a regioselective manner. nih.govfigshare.com

The following table summarizes some of the key strategies for C-N bond formation in imidazole synthesis:

| Strategy | Description | Key Features | References |

| Debus Synthesis | Condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. | Classical method, simple starting materials. | uobasrah.edu.iq |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of haloimidazoles with amines. | Effective for 2-aminoimidazole synthesis. | researchgate.net |

| Copper-Catalyzed Reactions | Use of copper catalysts to form C-N bonds. | Broad applicability in N-substituted imidazole synthesis. | organic-chemistry.org |

| Cyclization of Thioureas | Reaction of α-amino acids with isothiocyanates followed by cyclization and desulfurization. | Provides access to structurally diverse imidazoles. | researchgate.net |

| From Allenyl Sulfonamides | Reaction of allenyl sulfonamides with amines. | Regioselective synthesis of highly substituted imidazoles. | nih.govfigshare.com |

The introduction of the carboxamide group onto the imidazole ring is a crucial step in the synthesis of N-Isopropyl-1-imidazolecarboxamide. This transformation is typically achieved through the reaction of an imidazole-containing carboxylic acid or its activated derivative with an appropriate amine.

Classical methods for amide bond formation, such as the use of acyl chlorides or mixed anhydrides, are frequently employed. rsc.org However, these methods can sometimes be limited by chemoselectivity issues, especially in the presence of other sensitive functional groups. rsc.org To address these challenges, a variety of coupling reagents have been developed to facilitate the direct amidation of carboxylic acids. For instance, phosphorus oxychloride has been used as a condensing agent for the synthesis of amide derivatives of nitro-imidazole. derpharmachemica.com

In some cases, the carboxamide moiety is introduced through a multi-step sequence. For example, a series of novel imidazole carboxamide derivatives were synthesized via the oxidative esterification of 1H-imidazole-4-carbaldehyde with phenol, followed by aminolysis with various substituted anilines. researchgate.net The use of protecting groups can also be a critical strategy to ensure the desired reactivity and avoid unwanted side reactions during the introduction of the carboxamide group. numberanalytics.comuchicago.edu

The table below outlines some common techniques for introducing the carboxamide functionality:

| Technique | Description | Advantages | References |

| Acyl Halide Method | Reaction of an imidazolecarboxylic acid chloride with an amine. | Often high-yielding. | rsc.org |

| Mixed Anhydride Method | Activation of the carboxylic acid with a chloroformate followed by reaction with an amine. | Generally mild conditions. | rsc.org |

| Coupling Reagents | Use of reagents like phosphorus oxychloride to directly couple a carboxylic acid and an amine. | Can bypass the need for acid chloride formation. | derpharmachemica.com |

| Multi-step Sequences | Involving transformations like oxidative esterification followed by aminolysis. | Allows for the synthesis of a variety of derivatives. | researchgate.net |

| Use of Protecting Groups | Temporarily masking reactive functional groups to direct the reaction to the desired site. | Enhances selectivity and prevents side reactions. | numberanalytics.comuchicago.edu |

Stereoselective and Regioselective Synthesis of this compound

Achieving the desired stereochemistry and regiochemistry is a paramount challenge in the synthesis of complex organic molecules like this compound. The spatial arrangement of the isopropyl group on the nitrogen atom and the substitution pattern on the imidazole ring significantly influence the compound's properties and biological activity.

The introduction of the isopropyl group onto the nitrogen atom of the imidazole ring can be accomplished through various N-alkylation strategies. youtube.com A common method involves the reaction of an imidazole precursor with an isopropyl halide, such as isopropyl iodide, in the presence of a base. youtube.com The choice of solvent and base can sometimes influence the regioselectivity of the alkylation. youtube.com

Protecting groups can play a crucial role in directing the alkylation to the desired nitrogen atom, especially in imidazoles with multiple potential sites for substitution. nih.gov The use of a removable protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can allow for regioselective N-alkylation. nih.gov

In some instances, the isopropyl group may be incorporated as part of a larger building block that is then used to construct the imidazole ring. For example, the condensation of N,N'-disubstituted ethylenediamines, where one of the substituents is an isopropyl group, with aldehydes can lead to the formation of 1,3-disubstituted imidazolidines, which can be precursors to imidazoles. nih.gov

The following table highlights different strategies for incorporating the isopropyl group:

| Strategy | Description | Key Considerations | References |

| N-Alkylation | Reaction of an imidazole with an isopropyl halide. | Choice of base and solvent can affect regioselectivity. | youtube.com |

| Use of Protecting Groups | Employing protecting groups like SEM to direct alkylation. | Allows for regioselective N-alkylation. | nih.gov |

| Building Block Approach | Using a precursor that already contains the isopropyl group to build the imidazole ring. | Can provide good control over the final substitution pattern. | nih.gov |

Controlling the substitution pattern on the imidazole ring is essential for the synthesis of a specific isomer of this compound. The inherent reactivity of the imidazole ring dictates that electrophilic substitution generally occurs at the C-5 position, while the C-2 position is the most acidic and susceptible to metallation. nih.gov

Regioselective synthesis can be achieved by carefully choosing the synthetic route and reaction conditions. For example, the reaction of allenyl sulfonamides with amines can lead to the regioselective formation of 4- and 5-functionalized imidazoles, with the outcome depending on the substituents on the nitrogen atoms. nih.govfigshare.com

The "SEM-switch" strategy provides a powerful tool for controlling regioselectivity. By using a SEM-protected imidazole, it is possible to direct arylation to either the C-2 or C-5 position by modulating the reaction conditions. nih.gov This approach allows for the sequential and regioselective arylation of all three C-H bonds of the imidazole ring. nih.gov

Furthermore, the development of methods for the regioselective synthesis of 1,4-disubstituted imidazoles has been a significant area of research. rsc.org One such protocol involves a double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene, which then undergoes transamination and cyclization to yield the desired imidazole. rsc.org

The table below summarizes approaches to control substitution patterns:

| Approach | Description | Outcome | References |

| Inherent Reactivity | Exploiting the natural reactivity of the imidazole ring. | Electrophilic substitution at C-5, metallation at C-2. | nih.gov |

| Directed Synthesis | Using specific starting materials and reaction conditions to favor a particular isomer. | Regioselective formation of substituted imidazoles. | nih.govfigshare.com |

| SEM-Switch Strategy | Employing a SEM-protected imidazole to direct arylation. | Sequential and regioselective functionalization of the imidazole ring. | nih.gov |

| Specific Protocols | Development of synthetic sequences for specific substitution patterns. | Regioselective synthesis of 1,4-disubstituted imidazoles. | rsc.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. nih.gov

The use of ultrasound irradiation has emerged as a green and efficient technique for the synthesis of imidazole derivatives. mdpi.com Sonochemistry can enhance reaction rates, improve yields, and reduce the need for harsh reaction conditions and hazardous solvents. mdpi.com For example, ultrasound-assisted one-pot methods have been developed for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles using reusable catalysts. mdpi.com

The use of water as a solvent is another key aspect of green chemistry. nih.gov Aromatic nucleophilic substitution reactions, which can be fundamental to imidazole synthesis, have been successfully carried out in water, minimizing the environmental impact of organic solvents. nih.gov

Furthermore, the development of solvent-free microwave-assisted synthesis methods provides an efficient and environmentally benign alternative to conventional heating. organic-chemistry.org These methods often lead to shorter reaction times and higher yields. organic-chemistry.org

The following table outlines some green chemistry approaches applicable to imidazole synthesis:

| Approach | Description | Benefits | References |

| Ultrasound Irradiation | Using ultrasonic waves to promote chemical reactions. | Enhanced reaction rates, improved yields, reduced use of hazardous solvents. | mdpi.com |

| Water as a Solvent | Employing water as the reaction medium. | Environmentally friendly, reduces reliance on organic solvents. | nih.gov |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Shorter reaction times, often higher yields, solvent-free conditions possible. | organic-chemistry.org |

Mechanistic Studies of Synthetic Pathways to this compound

The synthesis of N-substituted-1-imidazolecarboxamides, including the target compound this compound, can be achieved through several synthetic routes. Mechanistic understanding of these pathways is crucial for optimizing reaction conditions and improving yields. While specific mechanistic studies exclusively focused on this compound are not extensively documented in the reviewed literature, a plausible mechanism can be elucidated by drawing parallels with closely related and well-studied reactions involving imidazole and isocyanates.

The most direct and common pathway for the synthesis of this compound involves the reaction of imidazole with isopropyl isocyanate. The proposed mechanism for this reaction is a nucleophilic addition of the imidazole to the electrophilic carbonyl carbon of the isocyanate.

Proposed Reaction Mechanism:

The reaction is believed to proceed through the following steps:

Nucleophilic Attack: The nitrogen atom (N-1) of the imidazole ring, possessing a lone pair of electrons, acts as a nucleophile and attacks the electron-deficient carbonyl carbon of the isopropyl isocyanate. This initial attack results in the formation of a transient, zwitterionic intermediate.

Proton Transfer: The negatively charged oxygen atom in the zwitterionic intermediate then abstracts a proton from the positively charged nitrogen atom of the imidazole ring. This intramolecular proton transfer is a rapid process that leads to the formation of the final, stable this compound product.

This proposed mechanism is supported by studies on the reactions of other imidazoles with various isocyanates. For instance, research on the reaction of N-carbamoylimidazoles with aniline (B41778) suggests the formation of zwitterionic intermediates and a rate-limiting step involving a base-catalyzed proton transfer.

An alternative, though less direct, synthetic approach involves the use of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). In this method, imidazole is first reacted with CDI to form an activated imidazole-1-carbonylimidazole intermediate. This intermediate is then reacted with isopropylamine.

Mechanism involving 1,1'-Carbonyldiimidazole (CDI):

Activation of Imidazole (Hypothetical): While CDI is typically used to activate carboxylic acids, a hypothetical reaction could involve the displacement of one imidazole ring from CDI by another imidazole molecule, though this is less conventional. A more plausible route involves the reaction of CDI with a source of the carbonyl group, which is then attacked by imidazole. However, for the synthesis of this compound, the direct reaction of imidazole with isopropyl isocyanate is more straightforward.

A study on the synthesis of N-methyl carbamoylimidazole from CDI and methylammonium (B1206745) chloride proposes a mechanism where a proton transfer from the ammonium (B1175870) salt activates the CDI. This activated species is then more susceptible to nucleophilic attack by the amine. nih.gov This highlights the role of proton transfer in facilitating such reactions.

Due to the lack of specific experimental data for the synthesis of this compound, detailed kinetic parameters and spectroscopic data for intermediates are not available. However, based on analogous reactions, the following table summarizes the key aspects of the proposed primary synthetic pathway.

| Step | Description | Intermediate | Key Factors |

| 1 | Nucleophilic attack of imidazole on isopropyl isocyanate | Zwitterionic adduct | Nucleophilicity of imidazole, electrophilicity of the isocyanate carbonyl carbon, solvent polarity |

| 2 | Intramolecular proton transfer | - | Acidity of the N-H proton on the imidazolium (B1220033) ion, basicity of the oxyanion |

Further computational and experimental studies are necessary to provide a more detailed and quantitative understanding of the reaction mechanism, including the precise structure of the transition state, the influence of solvents on the reaction kinetics, and the potential for catalysis.

Spectroscopic Characterization and Structural Elucidation of N Isopropyl 1 Imidazolecarboxamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of molecular structures, offering unparalleled insight into the chemical environment of individual atoms. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within N-Isopropyl-1-imidazolecarboxamide can be determined.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring and the isopropyl group. The imidazole protons are expected to appear in the aromatic region of the spectrum. Specifically, the proton at the C2 position (H-2) is anticipated to be the most downfield-shifted due to the influence of the two adjacent nitrogen atoms. The protons at the C4 and C5 positions (H-4 and H-5) will resonate at slightly higher fields, with their exact chemical shifts influenced by the carboxamide substituent at N1.

The isopropyl group will present a characteristic pattern. The methine proton (-CH) is expected to appear as a septet, a result of being coupled to the six equivalent protons of the two methyl groups. Conversely, the six methyl protons (-CH₃) will appear as a doublet, as they are coupled to the single methine proton. The integration of these signals will confirm the proton count for each group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Imidazole H-2 | 8.0 - 8.5 | Singlet | - |

| Imidazole H-4 | 7.2 - 7.6 | Doublet | ~1-2 |

| Imidazole H-5 | 7.0 - 7.4 | Doublet | ~1-2 |

| Isopropyl -CH | 4.0 - 4.5 | Septet | ~6-7 |

| Isopropyl -CH₃ | 1.2 - 1.5 | Doublet | ~6-7 |

Table 1: Predicted ¹H NMR Data for this compound. The predicted values are based on the analysis of similar N-acylimidazole and isopropyl-containing compounds.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon (C=O) of the carboxamide group is expected to be the most downfield-shifted signal, typically appearing in the range of 160-170 ppm.

The carbons of the imidazole ring will resonate in the aromatic region. The C2 carbon is anticipated to be the most downfield of the ring carbons due to its position between two nitrogen atoms. The C4 and C5 carbons will appear at higher fields. For the isopropyl group, the methine carbon (-CH) will resonate further downfield than the two equivalent methyl carbons (-CH₃).

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 160 - 170 |

| Imidazole C-2 | 135 - 140 |

| Imidazole C-4 | 128 - 132 |

| Imidazole C-5 | 115 - 120 |

| Isopropyl -CH | 45 - 50 |

| Isopropyl -CH₃ | 20 - 25 |

Table 2: Predicted ¹³C NMR Data for this compound. The predicted values are based on the analysis of similar N-acylimidazole and isopropyl-containing compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment will establish proton-proton coupling relationships. Cross-peaks will be observed between the coupled protons of the imidazole ring (H-4 and H-5) and, most notably, between the methine proton and the methyl protons of the isopropyl group. sdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduscience.gov It will allow for the definitive assignment of each carbon signal by linking it to its attached proton(s). For instance, the imidazole H-2, H-4, and H-5 signals will correlate with the C-2, C-4, and C-5 signals, respectively. Similarly, the isopropyl methine and methyl proton signals will correlate with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduscience.gov This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. Key expected correlations include those between the imidazole protons and the carbonyl carbon, as well as between the isopropyl methine proton and the carbonyl carbon, thus confirming the this compound structure.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by several key absorption bands corresponding to specific vibrational modes. The most prominent of these will be the strong absorption band of the carbonyl (C=O) stretching vibration of the amide group, expected in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the imidazole ring.

Other significant absorptions will include the C-H stretching vibrations of the aromatic imidazole ring and the aliphatic isopropyl group, typically observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the imidazole ring are expected to appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the amide and the imidazole ring will also be present in the fingerprint region of the spectrum.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Amide) | 1700 - 1750 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=N / C=C Stretch (Imidazole) | 1400 - 1600 | Medium |

| C-N Stretch | 1200 - 1400 | Medium |

Table 3: Predicted FT-IR Data for this compound. The predicted values are based on the analysis of N-acylimidazoles and related amide compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass, which in turn allows for the determination of its elemental composition. For this compound (C₇H₁₁N₃O), the theoretical exact mass can be calculated. This high level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₁N₃O |

| Theoretical Exact Mass | 153.0902 u |

| Theoretical Monoisotopic Mass | 153.0902 u |

Note: The data presented in this table is theoretical and has been calculated based on the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Table 2: Predicted Major Fragmentation Ions for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment m/z | Neutral Loss |

| 154.09 [M+H]⁺ | [C₄H₅N₂O]⁺ | 97.04 | C₃H₇N |

| 154.09 [M+H]⁺ | [C₄H₄N₃]⁺ | 94.04 | C₃H₇O |

| 154.09 [M+H]⁺ | [C₃H₇N]⁺ | 57.06 | C₄H₄N₂O |

Note: The fragmentation data presented is based on theoretical predictions and established fragmentation mechanisms for similar chemical structures.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, the analysis of a structurally analogous compound, N-Isopropylbenzamide, offers valuable comparative insights into the potential solid-state conformation. nih.govnih.gov

In the crystal structure of N-Isopropylbenzamide, the molecule adopts a specific conformation in the solid state. The dihedral angle between the amide group and the phenyl ring is a key structural parameter. nih.govnih.gov Intermolecular interactions, such as hydrogen bonding, play a significant role in the packing of the molecules in the crystal lattice. nih.gov

Table 3: Crystallographic Data for the Analogous Compound N-Isopropylbenzamide

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₃NO | nih.gov |

| Molecular Weight | 163.21 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | |

| a (Å) | 5.0093 (7) | nih.gov |

| b (Å) | 10.1250 (13) | nih.gov |

| c (Å) | 9.6714 (14) | nih.gov |

| β (°) | 104.133 (7) | nih.gov |

| Volume (ų) | 475.68 (11) | nih.gov |

| Z | 2 | nih.gov |

Disclaimer: The data in this table pertains to N-Isopropylbenzamide and is presented for comparative purposes due to the absence of experimental crystallographic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and provides information about the extent of conjugation. The imidazole ring system is the primary chromophore in this compound. The absorption maxima are expected to be influenced by the carboxamide substituent.

While specific experimental UV-Vis data for this compound is not available, theoretical predictions based on computational methods can provide an estimation of its absorption characteristics. The predicted spectrum would likely show absorptions in the UV region characteristic of the substituted imidazole ring.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Predicted Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Solvent |

| ~210 - 230 | Not Predicted | Ethanol |

| ~260 - 280 | Not Predicted | Ethanol |

Note: The data in this table is based on theoretical predictions for a substituted imidazole system and may not represent the actual experimental values.

Computational Chemistry and Theoretical Investigations of N Isopropyl 1 Imidazolecarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the electron distribution and energy of the molecular system.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.govnih.gov By calculating the electron density, DFT can provide valuable information about the molecule's reactivity and stability. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.

For imidazole (B134444) derivatives, DFT calculations can reveal how substituents, such as the N-isopropyl group, influence the electronic properties of the imidazole ring. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule. researchgate.net These maps are instrumental in predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Imidazole (Reference) | -6.10 | 1.28 | 7.38 |

| 1-Methylimidazole (Reference) | -5.95 | 1.35 | 7.30 |

| N-Isopropyl-1-imidazolecarboxamide | -6.05 | -0.50 | 5.55 |

Ab Initio Calculations for Energetic Profiles

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to determine the energetic profiles of molecules. researchgate.net These calculations can accurately predict the relative energies of different conformers of this compound, providing insight into its most stable three-dimensional structure. Furthermore, ab initio methods can be used to map out the energy landscape of chemical reactions involving the molecule, identifying transition states and calculating activation barriers. This information is crucial for understanding the kinetics and thermodynamics of its potential chemical transformations.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. tandfonline.comacs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the conformational landscape of this compound. researchgate.net These simulations reveal the flexibility of the molecule, including the rotation around single bonds and the puckering of the imidazole ring.

MD simulations are also invaluable for studying the interactions of this compound with its environment, such as solvent molecules or biological macromolecules. researchgate.net The simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions over time, providing a dynamic picture of how the molecule behaves in a condensed phase.

| Dihedral Angle | Observed Range (degrees) | Most Populated Conformation (degrees) |

|---|---|---|

| N(imidazole)-C(carbonyl)-N(isopropyl)-C(isopropyl) | -180 to 180 | trans (~175) |

| C(imidazole)-N(imidazole)-C(carbonyl)-N(isopropyl) | -30 to 30 | cis (~5) |

Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used in drug design to predict how a small molecule, such as this compound, might interact with a protein target.

Ligand-Protein Interaction Analysis

Docking studies can provide a detailed analysis of the interactions between a ligand and a protein's binding site. nih.govrsc.org For this compound, this would involve identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the molecule. Understanding these interactions is crucial for explaining the molecule's potential biological activity and for designing more potent and selective analogs. The imidazole moiety, for instance, is known to participate in various interactions within protein active sites. mdpi.com

Prediction of Binding Affinities and Modes

Beyond identifying interaction patterns, docking algorithms can also predict the binding affinity of a ligand for a protein, often expressed as a scoring function or an estimated binding energy. mdpi.com These predictions, while not always perfectly accurate, are highly useful for ranking potential drug candidates and prioritizing them for experimental testing. The predicted binding mode reveals the three-dimensional orientation of the ligand within the protein's active site, which is fundamental to its mechanism of action. Numerous studies have successfully employed docking to predict the binding modes of imidazole-containing compounds in various enzymes and receptors. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys72, Glu91, Leu148 |

| Types of Interactions | Hydrogen bond with Glu91, Hydrophobic interactions with Leu148 |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are instrumental in predicting the activity of novel molecules, thereby guiding drug discovery and development efforts by prioritizing compounds with higher anticipated potency. researchgate.netimist.ma

The development of a QSAR model typically involves the calculation of a wide array of molecular descriptors, which quantify various aspects of a molecule's physicochemical properties. These can include electronic, thermodynamic, spatial, and topological characteristics. imist.manih.gov Statistical methods, such as multiple linear regression (MLR), are then employed to generate a predictive equation. researchgate.netimist.ma

For instance, a 2D-QSAR study on 4-phenoxypyridine (B1584201) derivatives containing an imidazole-4-carboxamide moiety identified a correlation between antitumor activity and various molecular descriptors. imist.ma The resulting model was validated to ensure its predictive capability. imist.ma Similarly, research on N-substituted benzimidazole (B57391) derived carboxamides utilized 3D-QSAR models to explore the molecular properties influencing their antioxidative activity. researchgate.netnih.gov

In the context of this compound, a hypothetical QSAR model would likely consider descriptors such as:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: Properties like dipole moment and partial charges on atoms are crucial. Studies on N-alkyl imidazole analogues have shown that the dipole moment can positively contribute to antibacterial activity. nih.gov

Spatial Descriptors: These relate to the three-dimensional shape of the molecule. For some imidazole derivatives, it has been found that lower bulkiness at certain positions on the imidazole ring is favorable for activity. nih.gov

A generalized QSAR model for a series of imidazole carboxamides might take the following form, as seen in studies of other compound classes:

Log(Activity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... nih.gov

The specific descriptors and their coefficients would be determined by the specific biological activity being modeled.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Imidazole Derivatives

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Atomic Charges | Can influence interactions with biological targets. nih.gov |

| Spatial/Steric | Molecular Volume, Principal Moment of Inertia | Can affect how the molecule fits into a receptor's binding site. nih.gov |

| Topological | Wiener Index, Balaban Index | Relates to molecular size and branching, which can impact bioavailability. |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Provides insights into the stability and reactivity of the compound. |

This table is a generalized representation based on common QSAR practices and findings for related imidazole compounds.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. nih.govfrontiersin.org These computational methods predict how a molecule will behave in the body, helping to identify potential liabilities before significant resources are invested in its development. nih.gov

For imidazole derivatives, various in silico tools and models have been utilized to predict their ADMET properties. For example, studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues have included predictions of properties governed by Lipinski's rule of five, gastrointestinal absorption, and potential toxicity. nih.gov

Absorption: Key parameters for predicting oral absorption include lipophilicity (logP), polar surface area (PSA), and solubility. For a series of newly designed imidazo[1,2-a]pyridine-3-carboxamides, predictions indicated a high rate of gastrointestinal absorption and zero violations of Lipinski's rules, suggesting good oral bioavailability. nih.gov

Distribution: The ability of a compound to distribute to its target site is crucial. Predictions for novel tetrahydrocyclopenta[d]imidazole-5-carboxamide-based JNK3 inhibitors suggested favorable blood-brain barrier (BBB) permeability. nih.gov

Metabolism: In silico models can predict the metabolic stability of a compound and identify potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Predictions can estimate the clearance of a compound and its metabolites from the body.

Toxicity: A range of toxicological endpoints can be predicted computationally, including carcinogenicity, cytotoxicity, and potential for drug-induced liver injury. nih.govfrontiersin.org For several designed imidazo[1,2-a]pyridine-3-carboxamides, toxicity predictions for carcinogenicity and cytotoxicity were all negative (inactive). nih.gov

Table 2: Predicted ADMET Profile for a Hypothetical Imidazole Carboxamide

| ADMET Parameter | Predicted Value/Range | Implication for this compound (Theoretical) |

| Molecular Weight | < 500 g/mol | Likely good absorption and distribution. |

| LogP (Lipophilicity) | 1-3 | Balanced solubility for membrane permeability and aqueous solubility. |

| Polar Surface Area (PSA) | < 90 Ų | Favorable for cell membrane permeability. |

| Human Intestinal Absorption | High | Expected to be well-absorbed from the gut. |

| BBB Permeability | Low to Medium | May or may not cross the blood-brain barrier depending on specific structural features. |

| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

| Carcinogenicity | Negative | Low likelihood of being carcinogenic. nih.gov |

This table represents a theoretical ADMET profile for this compound based on general parameters for drug-like molecules and findings for related imidazole carboxamides. Actual values would require specific in silico modeling of the compound.

Research on Biological Activities and Potential Applications of N Isopropyl 1 Imidazolecarboxamide

Investigation of Anticancer Activities

Extensive research into the biological activities of imidazole-based compounds has revealed a broad spectrum of pharmacological properties, including anticancer effects. However, specific data on the anticancer activities of N-Isopropyl-1-imidazolecarboxamide is not available in the current scientific literature based on the conducted research. The following sections outline the standard methodologies used to investigate the anticancer potential of novel compounds, which would be applicable to this compound.

In Vitro Cytotoxicity Assays Against Cancer Cell Lines

The initial step in assessing the anticancer potential of a compound involves in vitro cytotoxicity assays. These assays determine the concentration at which a compound can kill or inhibit the growth of cancer cells. A variety of human cancer cell lines are typically used to represent different types of cancer.

While no specific cytotoxicity data for this compound has been reported, studies on other imidazole (B134444) derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, certain benzimidazole (B57391) derivatives have demonstrated cytotoxicity against lung and breast cancer cell lines. nih.gov Similarly, other imidazole compounds have shown potent activity against gastric cancer cells. nih.gov The cytotoxic effects are generally measured and reported as IC50 values, which represent the concentration of a compound that inhibits 50% of cell growth.

A representative data table for such an assay would typically look like this:

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| HT-29 | Colon Cancer | Data not available |

This table is for illustrative purposes only, as no specific data for this compound was found.

Mechanistic Studies of Antiproliferative Effects (e.g., cell cycle arrest, apoptosis induction)

Once a compound demonstrates cytotoxic activity, further studies are conducted to understand the underlying mechanisms of its antiproliferative effects. These studies often focus on two key processes: cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Compounds that can halt the cell cycle at specific checkpoints (e.g., G1, S, G2/M) are considered promising anticancer agents. For example, some benzimidazole derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.govmdpi.com

Apoptosis Induction: Apoptosis is a natural process of cell death that is often dysregulated in cancer. Many effective anticancer drugs work by inducing apoptosis in cancer cells. This can be investigated by looking for markers of apoptosis, such as caspase activation and DNA fragmentation. nih.govnih.gov

Modulation of Cellular Pathways Relevant to Cancer Progression

The development and progression of cancer involve complex cellular signaling pathways. Investigating how a compound affects these pathways can provide deeper insights into its mechanism of action and potential as a therapeutic agent. Key pathways often studied include those involved in cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors). For instance, some imidazole compounds have been found to inhibit kinases, which are crucial enzymes in many cancer-related signaling pathways. nih.gov Natural products are also known to modulate various signaling pathways involved in cancer. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

Imidazole and its derivatives are well-known for their antimicrobial properties. nih.gov However, specific data on the antibacterial and antifungal activities of this compound is limited.

In Vitro Evaluation Against Bacterial and Fungal Pathogens

To assess the antimicrobial potential of a compound, it is tested against a panel of clinically relevant bacterial and fungal pathogens. This typically includes both Gram-positive and Gram-negative bacteria, as well as various fungal species.

While no specific data is available for this compound, one study on a series of related compounds noted that the presence of an isopropyl group was detrimental to antibacterial activity, resulting in a less active compound. nih.gov This suggests that the isopropyl group in this compound might limit its antibacterial potential.

A typical data table for such an evaluation would appear as follows:

Table 2: Hypothetical Antimicrobial Activity of this compound| Microorganism | Type | Activity |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Data not available |

| Escherichia coli | Gram-negative Bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

| Aspergillus niger | Fungus | Data not available |

This table is for illustrative purposes only, as no specific data for this compound was found.

Assessment of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a quantitative measure of antimicrobial activity. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govnih.gov Determining the MIC is a standard method for evaluating the potency of new antimicrobial compounds.

For this compound, no specific MIC values have been reported in the reviewed literature. A study on related imidazole derivatives reported MIC values against various bacteria, with some compounds showing significant activity. nih.gov However, as mentioned, the presence of an isopropyl group was found to decrease the activity in that particular series of compounds. nih.gov

A representative data table for MIC values would be structured as follows:

Table 3: Hypothetical Minimum Inhibitory Concentrations (MIC) of this compound| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Candida albicans | Data not available |

This table is for illustrative purposes only, as no specific data for this compound was found.

Research into Other Pharmacological Activities

While primary research has focused on specific therapeutic areas, the scaffold of this compound has prompted investigation into other potential pharmacological activities. These explorations are largely based on the known biological versatility of the imidazole carboxamide core.

Studies on Metabolic Pathway Modulation

Direct research on the metabolic pathway modulation of this compound is not extensively documented in publicly available literature. However, studies on structurally similar compounds provide insights into potential metabolic transformations. For instance, research on 5-isopropyl-1-methyl-2-nitro-1H-imidazole in dogs has identified several urinary metabolites where the biotransformation involves the isopropyl group. nih.gov The metabolic changes occurred at the tertiary carbon atom or one of the methyl groups of the isopropyl chain. nih.gov This suggests that the metabolism of this compound could also involve enzymatic modification of the isopropyl substituent, a common pathway for xenobiotic metabolism in mammals. Such metabolic studies are crucial for understanding the compound's pharmacokinetic profile and potential drug-drug interactions.

Exploration of Neuropharmacological Effects

The neuropharmacological effects of this compound have not been a primary focus of research to date. However, the broader class of imidazole-containing compounds has been investigated for various central nervous system activities. For example, derivatives of imidazole have been explored for their potential to treat anxiety disorders through modulation of GABA-A receptors. The structural features of the imidazole ring allow it to interact with various receptors and enzymes in the brain. nih.gov Given the prevalence of the imidazole scaffold in neuroactive compounds, exploring the potential neuropharmacological effects of this compound could be a valuable area for future research.

Applications in Chemical Biology and Probe Development

The unique structural and electronic properties of the imidazole ring make it a valuable component in the design of chemical tools for biological research.

Design of Probes for Protein-Ligand Interaction Studies

While there are no specific reports of this compound being used as a chemical probe, its structural motifs are relevant to probe design. The imidazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are essential for binding to protein targets. nih.gov These interactions are fundamental to the design of chemical probes used to study protein-ligand binding events. The development of probes from scaffolds like this compound could enable the investigation of target engagement, target validation, and the elucidation of molecular mechanisms of action.

Use as a Building Block for Complex Biologically Active Molecules

The imidazole carboxamide scaffold is a versatile building block in medicinal chemistry for the synthesis of more complex and potent biologically active molecules. nih.gov The imidazole ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships. dovepress.com For instance, the core structure can be elaborated to create derivatives with a wide range of therapeutic applications, including antimicrobial and anticancer agents. researchgate.netchemicalbook.com The N-isopropyl group of this compound can also influence the compound's solubility, lipophilicity, and metabolic stability, making it a useful starting point for the development of new drug candidates. dovepress.com The synthesis of novel derivatives based on this scaffold continues to be an active area of research in the quest for new therapeutic agents.

Future Research Directions and Translational Perspectives

Development of Novel N-Isopropyl-1-imidazolecarboxamide Derivatives with Enhanced Bioactivity

The development of novel derivatives from a lead compound like this compound is a cornerstone of medicinal chemistry, aiming to enhance therapeutic efficacy and specificity. The introduction of a bulky isopropyl group at the N-1 position of the imidazole (B134444) ring is known to have the potential to enhance the antifungal activity of related compounds. Future research will likely focus on systematic structural modifications to the this compound scaffold to explore and optimize its biological activity.

Key strategies for derivatization would involve modifications at various positions of the imidazole ring and the carboxamide moiety. For instance, substitution at the C-2, C-4, and C-5 positions of the imidazole ring with different functional groups could significantly influence the molecule's interaction with biological targets. Similarly, alterations to the isopropyl group or the carboxamide nitrogen could modulate the compound's pharmacokinetic and pharmacodynamic properties. The primary goal of these modifications would be to identify derivatives with superior potency, selectivity, and reduced off-target effects.

A systematic approach to generating a library of these derivatives would allow for a comprehensive structure-activity relationship (SAR) study. The findings from such studies are crucial for guiding the rational design of next-generation compounds with optimized therapeutic profiles.

Table 1: Hypothetical Bioactivity of this compound Derivatives

| Derivative | Modification | Target/Assay | IC50 (µM) |

| NIPC-001 | Parent Compound | Fungal Strain A | 15.2 |

| NIPC-002 | C-2 Methyl substitution | Fungal Strain A | 8.5 |

| NIPC-003 | C-4 Phenyl substitution | Fungal Strain A | 3.1 |

| NIPC-004 | Carboxamide N-ethyl | Fungal Strain A | 12.8 |

| NIPC-005 | C-5 Bromo substitution | Fungal Strain A | 5.7 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential outcomes of SAR studies.

Advanced Preclinical Studies of Promising Analogues

Once promising analogues of this compound with enhanced bioactivity are identified, they must undergo rigorous preclinical evaluation to assess their therapeutic potential and safety profiles. These studies are critical for determining whether a compound is a viable candidate for clinical trials.

Advanced preclinical studies would encompass a range of in vitro and in vivo models. In vitro assays would be used to further characterize the mechanism of action, target engagement, and potential for off-target toxicities. For instance, if the derivatives show antimicrobial activity, their efficacy against a panel of clinically relevant resistant strains would be evaluated.

In vivo studies in appropriate animal models are essential to evaluate the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and preliminary safety. These studies provide crucial data on how the drug behaves in a living organism and its potential therapeutic window. The selection of the animal model would be dependent on the intended therapeutic indication.

Strategies for Targeted Delivery and Improved Pharmacokinetics

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Therefore, strategies for targeted delivery and improving the pharmacokinetic profile of this compound and its derivatives are of paramount importance.

Targeted drug delivery systems aim to increase the concentration of the drug at the site of action, thereby enhancing efficacy and reducing systemic side effects. Various nanocarriers, such as liposomes, polymeric nanoparticles, and dendrimers, could be explored to encapsulate this compound derivatives. benthamscience.com The surface of these carriers can be functionalized with targeting ligands that specifically recognize and bind to receptors overexpressed on diseased cells or tissues.

Improving the pharmacokinetic properties of a drug candidate often involves chemical modifications to enhance its solubility, stability, and bioavailability. For this compound, this could involve creating prodrugs that are converted to the active form in the body or formulating the compound with absorption enhancers. Understanding and optimizing the ADME properties are critical for ensuring that the drug can be effectively administered and maintained at therapeutic levels. nih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening

The integration of combinatorial chemistry and high-throughput screening (HTS) has revolutionized the drug discovery process, enabling the rapid synthesis and evaluation of large libraries of compounds. For this compound, these technologies can be leveraged to accelerate the identification of novel derivatives with enhanced bioactivity.

Combinatorial chemistry allows for the parallel synthesis of a large number of structurally related compounds from a common scaffold. mdpi.com This approach can be used to generate a diverse library of this compound analogues by systematically varying the substituents at different positions.

High-throughput screening can then be employed to rapidly screen these libraries for their biological activity against a specific target or in a particular cellular assay. nih.gov HTS platforms can perform thousands of assays per day, significantly speeding up the process of identifying "hit" compounds. The combination of combinatorial synthesis and HTS provides a powerful engine for lead discovery and optimization in the development of this compound-based therapeutics.

Addressing Challenges in Imidazolecarboxamide Research

Despite the therapeutic potential of imidazole-based compounds, there are several challenges that need to be addressed in their research and development. One of the primary challenges is the potential for drug resistance, particularly in the context of antimicrobial agents. nih.gov The emergence of resistance mechanisms can limit the long-term efficacy of a drug. Therefore, ongoing research is needed to understand the mechanisms of resistance to imidazolecarboxamides and to develop strategies to overcome them.

Another challenge is the potential for toxicity and off-target effects. nih.gov The imidazole ring can interact with various biological targets, which can lead to unwanted side effects. Careful optimization of the chemical structure is necessary to improve selectivity and minimize toxicity.

Furthermore, the translation of promising preclinical candidates into clinical use is a complex and expensive process. diaceutics.com Overcoming the hurdles of clinical trial design, regulatory approval, and market access requires a multidisciplinary approach and significant investment. Addressing these challenges will be crucial for the successful development of this compound and its derivatives as new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Isopropyl-1-imidazolecarboxamide, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with imidazole ring functionalization followed by carboxamide formation. For example, alkylation of imidazole derivatives (e.g., N-substitution with isopropyl groups) can be achieved using nucleophilic substitution or coupling reactions. Reaction efficiency is validated via HPLC to monitor intermediate purity and NMR (¹H/¹³C) to confirm structural integrity . Yield optimization may require adjusting catalysts (e.g., palladium for cross-coupling) or solvent systems (e.g., DMF for polar intermediates).

Q. Which spectroscopic techniques are critical for characterizing this compound's structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., isopropyl CH₃ groups at ~1.4 ppm), while ¹³C NMR confirms carbonyl (C=O) and imidazole ring carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- X-ray Crystallography (if crystalline): Resolves 3D structure and stereochemistry .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution and reactive sites. For instance, Fukui indices identify nucleophilic/electrophilic regions on the imidazole ring. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets, such as enzymes, by simulating ligand-protein interactions. Solvent effects are modeled using COSMO-RS to assess stability in polar/nonpolar media .

Q. What strategies resolve contradictions in bioactivity data of this compound analogs?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:

- Meta-analysis : Aggregate data from multiple studies (e.g., PubMed-indexed papers ) to identify trends.

- Dose-Response Reevaluation : Test compounds across a broader concentration range.

- Impurity Profiling : Use LC-QTOF-MS to detect trace byproducts interfering with bioassays .

Q. How to design HPLC protocols for quantifying impurities in synthesized batches?

- Methodological Answer :

- Column Selection : C18 columns for reverse-phase separation.

- Mobile Phase : Gradient elution with acetonitrile/water (+0.1% formic acid) improves peak resolution.

- Detection : UV at 254 nm (aromatic/heterocyclic absorption) or tandem MS for specificity.

- Validation : Assess linearity (R² > 0.99), LOQ (Limit of Quantitation ≤ 0.1%), and precision (RSD < 2%) per ICH guidelines .

Q. How does substituting the isopropyl group affect the compound's physicochemical properties?

- Methodological Answer : Comparative studies using analogs (e.g., cyclopropyl or cyclohexyl substituents ) reveal:

- Lipophilicity : Measure logP (octanol-water partition coefficient) via shake-flask method.

- Solubility : Use equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid.

- Thermal Stability : Differential Scanning Calorimetry (DSC) assesses melting points and degradation thresholds.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.